molecular formula C13H18ClNO2 B1522965 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1269152-16-0

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B1522965
CAS RN: 1269152-16-0
M. Wt: 255.74 g/mol
InChI Key: UWVFXIZTTMBTEU-UHFFFAOYSA-N
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Description

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the empirical formula C13H17NO2 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .


Molecular Structure Analysis

The molecular weight of this compound is 219.28 . The SMILES string representation is NC1(CCC(CC1)c2ccccc2)C(O)=O . The InChI key is TWAYLYPZRSXEOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid in form . The compound has an empirical formula of C13H17NO2 and a molecular weight of 219.28 .

Scientific Research Applications

Crystallographic Characterization

1-Aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been studied for their crystal structures. These structures exhibit the cyclohexane rings adopting an almost perfect chair conformation, with the amino group generally occupying the axial position. This conformation is important for understanding the potential helical conformations of the compound (Valle et al., 1988).

Synthesis and Polymerization

New cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl) have been synthesized and homo- and copolymerized. These findings are significant for the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Molecular Structure and Conformation Studies

The molecular structure and symmetry of 1-aminocyclohexane carboxylic acid hydrochloride were characterized, highlighting its slightly distorted chair conformation. Such studies are critical for understanding the compound's chemical behavior (Chacko et al., 1971).

Synthesis of Stereoisomers

Research on the synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a constrained hydroxy-α,α-disubstituted-α-amino acid, reveals new pathways in amino acid synthesis (Avenoza et al., 1999).

Synthesis of β-Aminocarboxylic Acids

β-Aminocarboxylic acids, including 1-amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride, have been studied for their synthesis and application in natural products and antibiotics, demonstrating their relevance in bioorganic chemistry (Kiss & Fülöp, 2014).

Design of Fluorinated Analogs

A fluorinated analogue of 1-aminocyclohexanecarboxylic acid was designed and synthesized, demonstrating its potential in drug discovery due to its altered conformation, lipophilicity, and fluorescent properties (Mykhailiuk et al., 2013).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Given the compound’s potential as a potent hMC4R agonist, future research could explore its applications in drug development, particularly for conditions that could be modulated by targeting these receptors .

properties

IUPAC Name

1-amino-4-phenylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVFXIZTTMBTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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